Morpholine-2,5-dione

Descripción general

Descripción

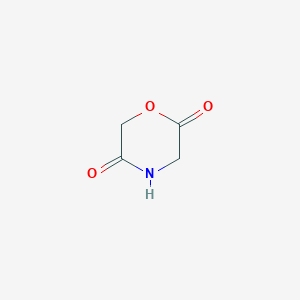

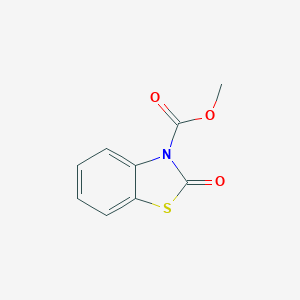

Morpholine-2,5-dione, also known as Diketomorpholine, is a six-membered ring compound with a lactone and lactam moiety . It belongs to the family of cyclodepsipeptides . The morpholine ring adopts a boat conformation that is distorted towards twist-boat .

Synthesis Analysis

Morpholine-2,5-dione can be synthesized from glycine and bromoacetyl bromide . The synthetic accessibility of Morpholine-2,5-dione has been summarized in various studies . It has been used for ring-opening polymerization reactions .Molecular Structure Analysis

The morpholine ring in Morpholine-2,5-dione adopts a boat conformation that is distorted towards twist-boat . The molecular packing is stabilized by the establishment of strong intermolecular NH…OC hydrogen bonds .Chemical Reactions Analysis

The ammonolysis of Morpholine-2,5-dione involves a complex mechanism involving two consecutive reactions followed by two parallel ones . The second step of the whole reaction involves an anchimeric assistance of the primary amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of Morpholine-2,5-dione are not explicitly mentioned in the retrieved papers. For detailed information, it is recommended to refer to the material safety data sheet .Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Morpholine-2,5-dione derivatives serve as cyclic monomers for creating biodegradable materials. These derivatives, through various synthesis methods, lead to the preparation of polydepsipeptides and copolymers. They are notably used in medical applications such as drug delivery systems and gene carriers (L. Yu, 2015). Moreover, morpholine-2,5-diones, being analogues of cyclic dipeptides, are used as monomers for synthesizing biodegradable polymers, and in drug delivery systems (J. Vinšová, 2001).

Chemical Synthesis and Optimization

The synthesis process of morpholine-2,5-dione from glycine and bromoacetyl bromide has been explored, with focus on optimizing reaction yield by adjusting pH values and reactant dropping rates (Zhou De-cai, 2011).

Biodegradable Polymer Materials

Morpholine-2,5-dione derivatives are valued for their use in creating biodegradable polymer materials. They have applications in fabricating nerve catheters, tissue engineering scaffolds, and drug control release carriers (周群华 et al., 2016).

Antimicrobial Activity

Certain morpholine-2,5-dione derivatives exhibit antimicrobial activity, making them candidates for pharmacological applications. One such derivative demonstrated effectiveness against Escherichia coli (D. Yancheva et al., 2012).

Biocompatibility and Degradability

Morpholine-2,5-dione-based materials have garnered interest for their biocompatibility and capacity to undergo hydrolytic and enzymatic degradation. This makes them suitable for applications in medical and environmental fields (Tobias Burton et al., 2021).

Biodegradation in Medical Applications

Morpholine-2,5-dione derivatives are important in the synthesis of biodegradable polymers, with applications in drug-controlled release and tissue engineering (Yakai Feng et al., 2009).

Safety And Hazards

Direcciones Futuras

Morpholine-2,5-dione and its derivatives have been widely used in ring-opening polymerization reactions . The occurrence of the Morpholine-2,5-dione scaffold in natural products encompasses small monocyclic compounds but also complex, polycyclic representatives with a fused Morpholine-2,5-dione ring . This suggests potential future directions in the exploration of its applications in various fields.

Propiedades

IUPAC Name |

morpholine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-2-8-4(7)1-5-3/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRZMIFDYMSZCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364907 | |

| Record name | morpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-2,5-dione | |

CAS RN |

34037-21-3 | |

| Record name | morpholine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B184654.png)

![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)

![3-(4-Methoxybenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184663.png)

![6-(4-Ethoxyphenyl)-3-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184668.png)